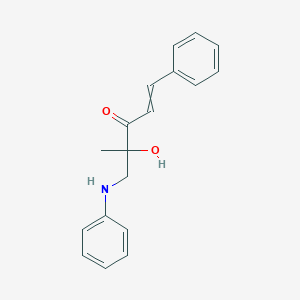
5-Anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one is an organic compound with a complex structure that includes an aniline group, a hydroxyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one typically involves multi-step organic reactions. One common method includes the condensation of aniline with a suitable ketone, followed by hydroxylation and methylation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The aniline group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-Anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one involves its interaction with specific molecular targets. The hydroxyl and aniline groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
- 4-Hydroxy-4-methyl-1-phenylpent-1-en-3-one
- 5-Phenylpent-1-en-3-one
- 4-Methyl-1-phenylpent-1-en-3-one
Comparison: 5-Anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one is unique due to the presence of the aniline group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of reactions and applications, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
63934-22-5 |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
5-anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C18H19NO2/c1-18(21,14-19-16-10-6-3-7-11-16)17(20)13-12-15-8-4-2-5-9-15/h2-13,19,21H,14H2,1H3 |
Clave InChI |
JSBIVCOTTACEBW-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1=CC=CC=C1)(C(=O)C=CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


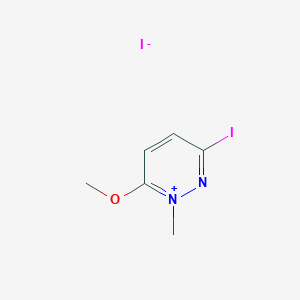
![4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol](/img/structure/B14511064.png)
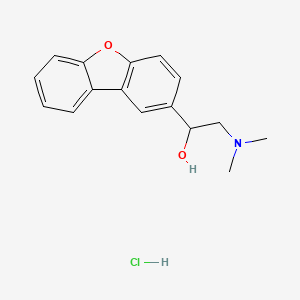
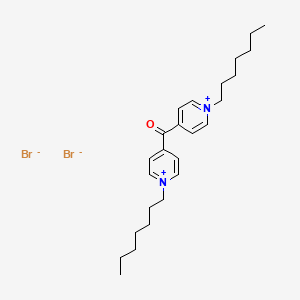

![2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate](/img/structure/B14511100.png)
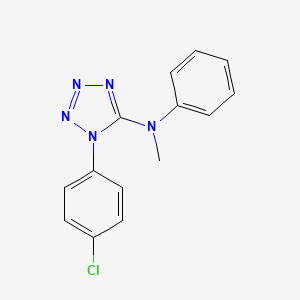
![2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14511105.png)
![(3S,9aS)-9-Methyl-3-phenyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14511108.png)
![N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14511115.png)
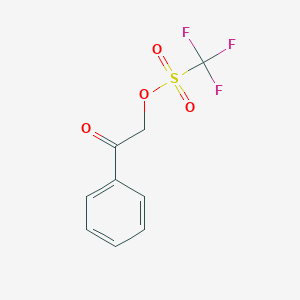
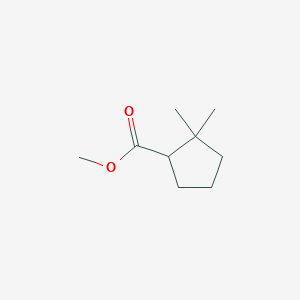
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)

